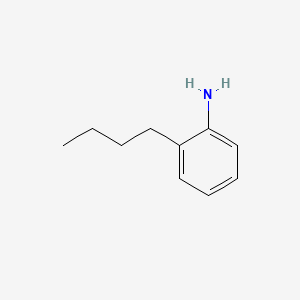

2-Butylaniline

CAS No.: 2696-85-7

Cat. No.: VC1960638

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2696-85-7 |

|---|---|

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| IUPAC Name | 2-butylaniline |

| Standard InChI | InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 |

| Standard InChI Key | HDVUPIFFKAHPJY-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=CC=C1N |

| Canonical SMILES | CCCCC1=CC=CC=C1N |

Introduction

Basic Chemical Identity and Structure

2-Butylaniline is an aromatic primary amine characterized by a butyl chain substitution at the ortho position relative to the amino group on the benzene ring. The compound exhibits specific chemical characteristics that distinguish it from other structural isomers.

Nomenclature and Identification

2-Butylaniline is known by several names in chemical databases and literature. The following table presents the key identifiers for this compound:

| Parameter | Information |

|---|---|

| IUPAC Name | 2-butylaniline |

| CAS Registry Number | 2696-85-7 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| InChI Key | HDVUPIFFKAHPJY-UHFFFAOYSA-N |

| SMILES Notation | CCCCC1=CC=CC=C1N |

The compound is also recognized by several synonyms including Benzenamine, 2-butyl-; o-butyl-aniline; o-aminobutylbenzene; 2-n-butylphenylamine; and 2-n-butyl-phenylamine .

Physicochemical Properties

2-Butylaniline possesses distinct physical and chemical properties that influence its behavior in various chemical processes and applications.

Physical Properties

The physical characteristics of 2-butylaniline are summarized in the following table:

Chemical Properties

2-Butylaniline demonstrates chemical behaviors characteristic of aromatic amines while being influenced by the steric and electronic effects of the butyl group at position 2. Key chemical properties include:

-

Basicity: As an aromatic amine, it exhibits basic properties, though less pronounced than aliphatic amines.

-

Nucleophilicity: The amino group serves as a nucleophilic center for various reactions.

-

Susceptibility to oxidation: The compound can undergo oxidation reactions typical of aniline derivatives.

-

Reactivity in electrophilic aromatic substitution: The amino group activates the ring toward electrophilic substitution, while the butyl group provides steric hindrance and electronic effects that influence regioselectivity.

| Classification | Category | Hazard Statements |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

The compound bears the GHS07 pictogram with the signal word "Warning" .

Precautionary Measures

Safe handling of 2-butylaniline requires the following precautions:

-

Use appropriate personal protective equipment including gloves, eye protection, and protective clothing

-

Ensure adequate ventilation when handling

-

Avoid contact with skin, eyes, and inhalation of vapors

-

Store in a cool, dark place under inert atmosphere at room temperature

-

Keep away from incompatible materials

Applications and Uses

2-Butylaniline finds application in various fields, leveraging its structural features and reactive amino group.

Chemical Synthesis

As an intermediate in organic synthesis, 2-butylaniline serves as a building block for more complex compounds. The amino group provides a versatile handle for further functionalization, while the butyl group influences steric and electronic properties.

Related Research Developments

Recent research involving butylaniline derivatives demonstrates their potential in materials science and other applications.

Polymer Chemistry Applications

A significant research direction is the development of polymers based on substituted anilines. For instance, poly[2-(sec-butyl)aniline] (PSBA) has been investigated for its unique properties:

-

Nanofiber Formation: Optically active PSBA nanofibers have been successfully synthesized via in situ chemical oxidative polymerization of racemic 2-sec-butylaniline in the presence of camphor sulfonic acid (HCSA) .

-

Chiral Properties: Under specific conditions (1.5 M HCSA, monomer concentration of 0.025 M at 0°C), the polymerization of 2-sec-butylaniline produces optically active nanofibers with mirror-imaged circular dichroism spectra, indicating enantioselective polymerization .

-

Structural Characteristics: The produced polymer exhibits a uniform nanofibrillar morphology with an average diameter of 55 nm and a number average molecular weight of 4680 g/mol .

Comparison with Related Compounds

Understanding 2-butylaniline's properties is enhanced by comparing it with structurally related compounds:

Analytical Characterization

Various analytical techniques can be employed for the identification and quantification of 2-butylaniline.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through characteristic proton and carbon signals.

-

Infrared (IR) Spectroscopy: Identifies functional groups, particularly the N-H stretching vibrations of the primary amine and C-H stretching of the butyl group.

-

Mass Spectrometry (MS): Enables identification through molecular weight determination and fragmentation patterns.

Chromatographic Methods

-

Gas Chromatography (GC): Useful for purity determination, with typical purity standards of >98.0% for commercial samples .

-

High-Performance Liquid Chromatography (HPLC): Applicable for analysis in complex matrices.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2-butylaniline provide insights into its biological behavior. Predicted ADMET properties include:

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 99.43 |

| Blood Brain Barrier Penetration | Positive | 100.00 |

| Human Oral Bioavailability | Positive | 61.43 |

| P-glycoprotein Inhibition | Negative | 98.85 |

| P-glycoprotein Substrate | Negative | 59.19 |

| CYP3A4 Inhibition | Negative | 80.75 |

These predictions suggest good absorption properties but potential bioavailability concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume